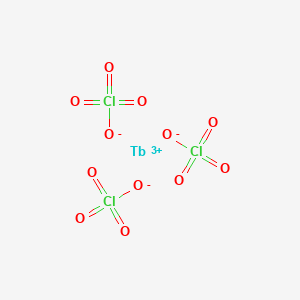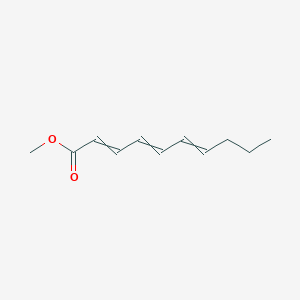
dichlorotitanium;propan-2-ylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotitanium;propan-2-ylcyclopentane is an organometallic compound that features a titanium center coordinated to two chlorine atoms and a propan-2-ylcyclopentane ligand. This compound is part of a broader class of organotitanium compounds, which are known for their applications in catalysis and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotitanium;propan-2-ylcyclopentane typically involves the reaction of titanium tetrachloride with propan-2-ylcyclopentane in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotitanium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium, often using hydride donors.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base and are carried out in non-polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.
Applications De Recherche Scientifique
Dichlorotitanium;propan-2-ylcyclopentane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of titanium-based drugs.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, including coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which dichlorotitanium;propan-2-ylcyclopentane exerts its effects involves the coordination of the titanium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(isopropylcyclopentadienyl)titanium Dichloride: This compound is similar in structure but features cyclopentadienyl ligands instead of propan-2-ylcyclopentane.
Bis(ethylcyclopentadienyl)titanium Dichloride: Another similar compound with ethylcyclopentadienyl ligands.
Uniqueness
Dichlorotitanium;propan-2-ylcyclopentane is unique due to the presence of the propan-2-ylcyclopentane ligand, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C16H32Cl2Ti |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
dichlorotitanium;propan-2-ylcyclopentane |
InChI |
InChI=1S/2C8H16.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*7-8H,3-6H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
JZPVHWWFVMOCBM-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1CCCC1.CC(C)C1CCCC1.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide](/img/structure/B13394918.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
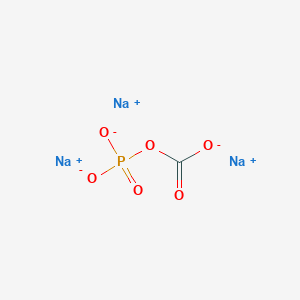
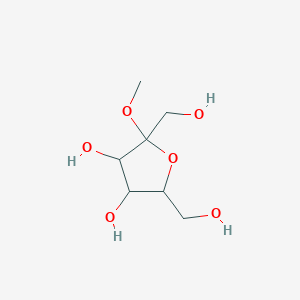
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13394954.png)
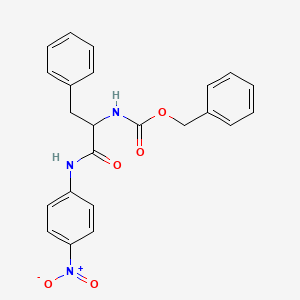
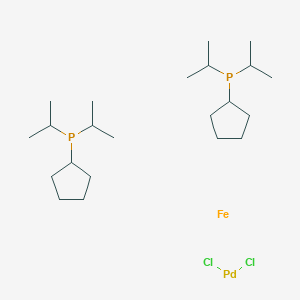
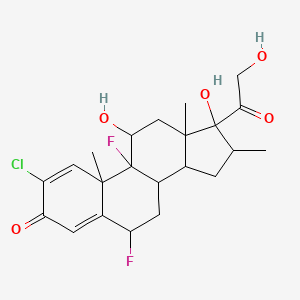
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
